molecular formula C5H6N2O2 B560955 5-hydroxy-3-methylpyrazin-2(1H)-one CAS No. 102694-22-4

5-hydroxy-3-methylpyrazin-2(1H)-one

Cat. No.: B560955
CAS No.: 102694-22-4
M. Wt: 126.115
InChI Key: MUUQAPKTKYCLIU-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a hydroxyl group at position 5 and a methyl group at position 2. Its structure (C₅H₆N₂O₂) is characterized by a partially unsaturated six-membered ring with two nitrogen atoms and a ketone group.

Properties

CAS No.

102694-22-4

Molecular Formula

C5H6N2O2

Molecular Weight

126.115

IUPAC Name

5-hydroxy-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C5H6N2O2/c1-3-5(9)6-2-4(8)7-3/h2H,1H3,(H,6,9)(H,7,8)

InChI Key

MUUQAPKTKYCLIU-UHFFFAOYSA-N

SMILES

CC1=C(N=CC(=O)N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 5-hydroxy-3-methylpyrazin-2(1H)-one and related heterocycles:

Compound Name Core Structure Substituents Molecular Formula Key Features (from Evidence)
This compound Pyrazinone -OH (C5), -CH₃ (C3) C₅H₆N₂O₂ Hydroxyl and methyl on adjacent positions
5-Methylpyrazin-2(1H)-one Pyrazinone -CH₃ (C5) C₅H₆N₂O Methyl at C5; lacks hydroxyl group
2,3-Dihydroquinazolin-4(1H)-one Quinazolinone Fused benzene ring C₈H₈N₂O Anticancer activity (e.g., MHY2251 as SIRT1 inhibitor)
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone -Cl (C5), -Ph (C6) C₁₀H₇ClN₂O Synthesized via alkylation with halides
7-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)-... Pyrazino-pyrazinone Complex bicyclic substituents C₂₁H₂₇N₅O₃ Drug-like properties (98% purity)


Key Observations :

  • Ring Saturation: Unlike dihydroquinazolinones (e.g., MHY2251), which have a partially saturated fused ring system, pyrazinones are fully unsaturated, affecting their conformational flexibility and interaction with biological targets .

Physicochemical Properties

  • NMR Shifts: highlights the importance of ¹H and ¹³C NMR in characterizing pyrazinone derivatives. For example, streptochlorin (a related compound) shows distinct shifts due to electronegative substituents .
  • pH-Dependent Stability : Compounds like p-334 () exhibit pH-dependent chemical shifts, suggesting that this compound may similarly demonstrate sensitivity to aqueous environments .

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